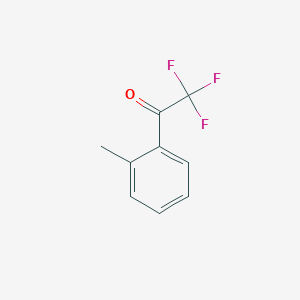

2'-Methyl-2,2,2-trifluoroacetophenone

Descripción general

Descripción

2’-Methyl-2,2,2-trifluoroacetophenone, also known as MTFAP, is a chemical compound with the molecular formula C9H7F3O . It is a derivative of acetophenone where the acetyl group is trifluoromethylated and the phenyl group is methylated at the para position .

Molecular Structure Analysis

The molecular structure of 2’-Methyl-2,2,2-trifluoroacetophenone consists of a trifluoromethyl group (CF3) and a methyl group (CH3) attached to an acetophenone backbone . The exact structural details or 3D conformations are not provided in the searched resources.Physical and Chemical Properties Analysis

2’-Methyl-2,2,2-trifluoroacetophenone has a molecular weight of 188.15 g/mol. Other physical and chemical properties such as boiling point, density, and refractive index are not specified for this compound in the searched resources.Aplicaciones Científicas De Investigación

Catalytic Reactions

2'-Methyl-2,2,2-trifluoroacetophenone has been studied in catalytic reactions. Platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, including 2,2,2-trifluoroacetophenone, showed that electron-withdrawing groups increased the rate and enantioselectivity of these reactions. The highest enantioselectivity achieved so far in this reaction using any heterogeneous catalyst system was observed in the hydrogenation of 2,2,2-trifluoroacetophenone, reaching 92% e.e. (Arx, Mallát, & Baiker, 2001).

Synthesis of Chemical Compounds

The compound has been utilized in the synthesis of various chemical structures. For instance, the reaction of trifluoroacetophenone with diethyl succinate led to the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone. This synthesis demonstrates the chemical versatility and reactivity of trifluoroacetophenone derivatives (Ukerun, 1988).

Molecular Structure Analysis

Studies have also focused on understanding the molecular structure of 2,2,2-trifluoroacetophenone. The rotational spectrum of this compound was measured and assigned using supersonic-jet Fourier transform microwave spectroscopy. This study provided accurate structural parameters for the carbon skeleton, contributing to a better understanding of its molecular structure (Lei et al., 2018).

Crystal Structure and Packing

The crystal structure of 2,2,2-trifluoroacetophenone has been determined using in situ cryocrystallization techniques. This research aimed to study its crystal packing associated with various intermolecular interactions and compare these with substituted analogs. It highlighted how chemical substitution influences crystal packing and the electronic environment of the molecule (Dey, Sirohiwal, & Chopra, 2018).

Organocatalysis

2,2,2-Trifluoroacetophenone has been identified as an efficient organocatalyst for the environmentally friendly epoxidation of alkenes. This study revealed the compound's potentialas a catalyst for chemical transformations, offering a mild, fast, and green approach using H2O2 as the oxidant and achieving high yields in various olefin epoxidations (Limnios & Kokotos, 2014).

Intermolecular Interactions

Research has also delved into the intermolecular interactions of 2,2,2-trifluoroacetophenone. Scanning tunneling microscopy (STM) data revealed the formation of homochiral dimers and trimers of this compound, driven by aryl−CH···O bonding. This study underscores the role of specific intermolecular interactions in forming self-assembled structures at room temperature (Demers-Carpentier et al., 2011).

Sensing Applications

2,2,2-Trifluoroacetophenone derivatives have been utilized in fluorescence "turn-on" sensing of carboxylate anions. The enhancement in fluorescence upon binding carboxylate anions, particularly with terthiophene derivatives, indicates potential applications in anion sensing and highlights the role of intramolecular hydrogen bonding (Kim & Ahn, 2008).

Electrode Manufacture

The compound and its derivatives have been studied for their application in the manufacture of ion-selective electrodes. The hydration and solubility characteristics of various trifluoroacetophenone derivatives were analyzed to determine their suitability as neutral carriers in membrane electrodes. This research aids in understanding the selection criteria for materials used in electrode manufacturing (Matveichuk, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a type of ketone organic compound , and it may interact with various biological targets depending on its specific structure and functional groups.

Mode of Action

It’s known that this compound can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . This suggests that it may interact with its targets through a reduction mechanism.

Biochemical Pathways

It’s known that this compound can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3f polymers . This suggests that it may be involved in polymer formation pathways.

Pharmacokinetics

Its physical and chemical properties such as its boiling point, density, and solubility can influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that this compound is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxidesalkenes . This suggests that it may have a role in oxidation reactions at the molecular level.

Action Environment

For instance, its storage conditions are recommended to be sealed in dry, room temperature , suggesting that moisture and temperature can affect its stability.

Análisis Bioquímico

Biochemical Properties

2’-Methyl-2,2,2-trifluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated polymers and as an organocatalyst. It interacts with enzymes such as Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol . Additionally, it undergoes condensation reactions with biphenyl, terphenyl, and phenyl ether to form new aromatic polymers . These interactions highlight its versatility in biochemical synthesis and its potential as a catalyst in various reactions.

Cellular Effects

2’-Methyl-2,2,2-trifluoroacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing symptoms such as headache, dizziness, and nausea upon overexposure . The compound’s impact on cell function is primarily due to its ability to interact with cellular proteins and enzymes, altering their activity and leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, 2’-Methyl-2,2,2-trifluoroacetophenone exerts its effects through binding interactions with biomolecules. It undergoes asymmetric reduction with optically active Grignard reagents, forming 2,2,2-trifluoro-1-phenylethanol . This reaction demonstrates its ability to participate in enzyme-catalyzed processes, potentially inhibiting or activating specific enzymes. The compound’s trifluoromethyl group also contributes to its reactivity, allowing it to form stable complexes with various biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Methyl-2,2,2-trifluoroacetophenone change over time due to its stability and degradation properties. The compound is known to be stable under standard storage conditions, but it may degrade upon prolonged exposure to light and air . Long-term studies have shown that it can cause persistent changes in cellular function, particularly in respiratory cells, leading to chronic symptoms such as dizziness and nausea .

Dosage Effects in Animal Models

The effects of 2’-Methyl-2,2,2-trifluoroacetophenone vary with different dosages in animal models. At low doses, it may act as a mild irritant, causing minor respiratory symptoms . At high doses, it can lead to severe toxic effects, including significant respiratory distress and potential organ damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2’-Methyl-2,2,2-trifluoroacetophenone is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It undergoes reduction reactions with Grignard reagents, forming 2,2,2-trifluoro-1-phenylethanol . This reaction indicates its role in metabolic pathways involving alcohol and ketone intermediates, potentially affecting overall metabolic balance.

Transport and Distribution

Within cells and tissues, 2’-Methyl-2,2,2-trifluoroacetophenone is transported and distributed through interactions with transporters and binding proteins. It is known to accumulate in respiratory tissues, where it exerts its effects on cellular function . The compound’s distribution is influenced by its chemical properties, including its trifluoromethyl group, which enhances its ability to penetrate cell membranes and interact with intracellular targets.

Subcellular Localization

2’-Methyl-2,2,2-trifluoroacetophenone localizes to specific subcellular compartments, where it affects activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic processes . The compound’s localization is directed by its chemical structure, which allows it to penetrate cellular membranes and reach target organelles.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDBQYFKARISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531113 | |

| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-39-9 | |

| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)